molecular formula C10H11BrN2O3 B15089440 3-(2-Bromo-4-nitrophenoxy)pyrrolidine

3-(2-Bromo-4-nitrophenoxy)pyrrolidine

Cat. No.: B15089440
M. Wt: 287.11 g/mol
InChI Key: RGEBSYLKVWQSJJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenoxy)pyrrolidine typically involves the nucleophilic substitution reaction of 2-bromo-4-nitrophenol with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-nitrophenoxy)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-nitrophenoxy)pyrrolidine
  • 3-(2-Chloro-4-nitrophenoxy)pyrrolidine
  • 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine

Uniqueness

3-(2-Bromo-4-nitrophenoxy)pyrrolidine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

3-(2-bromo-4-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C10H11BrN2O3/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2

InChI Key

RGEBSYLKVWQSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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